molecular formula C19H39NaO7S B148160 Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt CAS No. 25446-78-0

Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt

Cat. No.: B148160
CAS No.: 25446-78-0
M. Wt: 434.6 g/mol
InChI Key: KLYDBHUQNXKACI-UHFFFAOYSA-M
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Description

Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt (CAS: 25446-78-0), also known as sodium trideceth sulfate, is an anionic surfactant with the molecular formula C₁₉H₃₉NaO₇S and a molecular weight of 434.56 g/mol . Structurally, it consists of a tridecyl (C₁₃) alkyl chain linked to a triethylene glycol backbone, terminated by a sulfate group neutralized with sodium. This compound is widely used in industrial and consumer products, including detergents, emulsifiers, and personal care formulations, due to its surfactant properties . Its synthesis typically involves sulfation of the corresponding ethoxylated alcohol followed by neutralization with sodium hydroxide .

Properties

IUPAC Name

sodium;2-[2-(2-tridecoxyethoxy)ethoxy]ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-14-15-24-16-17-25-18-19-26-27(20,21)22;/h2-19H2,1H3,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDBHUQNXKACI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036457
Record name Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt
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Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25446-78-0
Record name Sodium polyoxyethylene tridecyl sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2036457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]ethyl sulphate
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Record name SODIUM TRIDECETH-3 SULFATE
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Preparation Methods

Reaction Mechanism

Tridecyl alcohol reacts with ethylene oxide in the presence of alkaline catalysts (e.g., potassium hydroxide or sodium methoxide) under anhydrous conditions:

C13H27OH+3(CH2CH2O)cat.C13H27(OCH2CH2)3OH\text{C}{13}\text{H}{27}\text{OH} + 3\,\text{(CH}2\text{CH}2\text{O)} \xrightarrow{\text{cat.}} \text{C}{13}\text{H}{27}(\text{OCH}2\text{CH}2)_3\text{OH}

The reaction occurs at 120–150°C and 3–5 bar pressure , with EO fed incrementally to control exothermicity.

Process Optimization

  • Catalyst Concentration : 0.1–0.5% w/w of tridecyl alcohol.

  • EO Stoichiometry : 3 moles of EO per mole of alcohol to achieve the triethoxy structure.

  • Byproduct Mitigation : Vacuum stripping removes unreacted EO and prevents polyaddition.

ParameterOptimal RangeImpact on Yield
Temperature130–140°CMaximizes EO incorporation
Pressure4 barPrevents EO volatilization
Stirring Rate200–300 rpmEnsures homogeneous mixing

Sulfation of Trideceth-3

Sulfation introduces the sulfate group to the ethoxylated alcohol, enhancing hydrophilicity and surfactant activity.

Sulfating Agents

  • Sulfur Trioxide (SO3_3) : Preferred for high reactivity and minimal byproducts.

  • Chlorosulfonic Acid (ClSO3_3H) : Alternative for small-scale batches but generates HCl.

Continuous Sulfation Technology

Modern plants use falling film reactors for sulfation due to their efficiency in heat dissipation and contact time control:

  • Reactor Conditions :

    • Temperature: 30–60°C .

    • Molar Ratio: 1:1 (SO3_3:ethoxylate).

    • Residence Time: <5 seconds to prevent over-sulfation.

The reaction proceeds as:

C13H27(OCH2CH2)3OH+SO3C13H27(OCH2CH2)3OSO3H\text{C}{13}\text{H}{27}(\text{OCH}2\text{CH}2)3\text{OH} + \text{SO}3 \rightarrow \text{C}{13}\text{H}{27}(\text{OCH}2\text{CH}2)3\text{OSO}3\text{H}

Byproduct Management

  • 1,4-Dioxane : Controlled to <30 ppm via post-reaction vacuum stripping.

  • Unreacted SO3_3 : Scrubbers neutralize residual gas with NaOH.

Neutralization to Sodium Salt

The acidic hydrogen sulfate ester is neutralized to form the stable sodium salt.

Neutralization Protocol

  • Base : 25% aqueous sodium hydroxide added stoichiometrically at 40–50°C .

  • pH Adjustment : Final pH 6.5–9.5 to ensure product stability.

C13H27(OCH2CH2)3OSO3H+NaOHC13H27(OCH2CH2)3OSO3Na+H2O\text{C}{13}\text{H}{27}(\text{OCH}2\text{CH}2)3\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{C}{13}\text{H}{27}(\text{OCH}2\text{CH}2)3\text{OSO}3\text{Na} + \text{H}_2\text{O}

Drying and Formulation

  • Spray Drying : Converts the neutralized solution into a free-flowing powder with 55–72% active content.

  • Liquid Concentrates : Stabilized with ethanol or propylene glycol for formulations requiring 25–30% actives.

Industrial-Scale Production Data

Facility TypeCapacity (MT/year)Key TechnologyPurity (%)
Continuous Reactor10,000–50,000Falling Film Sulfation98–99.5
Batch Reactor500–2,000Stirred-Tank Neutralization95–97

Quality Control Standards

ParameterSpecificationTest Method
Active Content55–72%Gravimetric Analysis
pH (10% Solution)6.5–9.5Potentiometric
1,4-Dioxane≤30 ppmGC-MS
Residual Alcohol≤0.5%HPLC

Patent Landscape

Key patents governing sodium trideceth-3 sulfate synthesis include:

  • US 8,921,588 : Micro-reaction systems for sulfation.

  • US 4,223,163 : Narrow ethoxylate distribution via controlled EO feeding.

  • US 5,069,817 : Low-temperature ethoxylation for reduced viscosity .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt primarily undergoes reactions typical of surfactants, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

HPLC Applications
Sodium trideceth sulfate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Specifically, it can be analyzed using a reverse-phase HPLC method that employs a mobile phase consisting of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass-spectrometry compatible applications. This method is scalable and effective for isolating impurities in preparative separations, making it valuable in pharmacokinetics and drug formulation studies .

Pharmaceutical Applications

Surfactant Properties
As a nonionic surfactant, sodium trideceth sulfate is capable of solubilizing hydrophobic molecules such as proteins, lipids, and nucleic acids. This property is particularly useful in pharmaceutical formulations where enhancing the bioavailability of active ingredients is crucial . Its role as a surfactant aids in the formulation of various drug delivery systems, improving the solubility and stability of therapeutic agents.

Personal Care Products

Cosmetic Formulations
Sodium trideceth sulfate is commonly used in personal care products such as shampoos and skin cleansers due to its foaming and emulsifying properties. In formulations like anti-hair loss shampoos, it acts as a foaming agent while also contributing to the overall cleansing efficacy of the product. The typical formulation process involves mixing the surfactant with other ingredients such as conditioners and thickeners to achieve the desired texture and performance .

Environmental Considerations

While sodium trideceth sulfate has beneficial applications, it is important to note its environmental impact. The compound has been identified as causing serious eye damage and being harmful to aquatic life with long-lasting effects . Therefore, careful consideration must be taken regarding its use and disposal in industrial processes.

Case Study 1: HPLC Method Development

A study was conducted to develop an HPLC method for analyzing sodium trideceth sulfate in cosmetic products. The method demonstrated high sensitivity and specificity, allowing for the detection of low concentrations of the compound in complex matrices. The results indicated that this method could be employed for quality control in cosmetic manufacturing.

Case Study 2: Efficacy in Drug Formulation

Research on the use of sodium trideceth sulfate in enhancing drug solubility revealed that formulations containing this surfactant showed significantly improved dissolution rates compared to those without it. This finding highlights its potential role in developing more effective pharmaceutical products.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected AES Compounds

Compound Name Molecular Formula Alkyl Chain Ethoxylation Degree Counterion LogP
Sodium trideceth sulfate C₁₉H₃₉NaO₇S C₁₃ (tridecyl) 3 EO units Sodium 3.84
Sodium laureth sulfate (SLES) C₁₆H₃₃NaO₆S C₁₂ (dodecyl) 3 EO units Sodium ~3.5*
Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt C₁₈H₃₇NaO₇S C₁₂ (dodecyl) 3 EO units Sodium N/A
2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethyl hydrogen sulfate, diethanolamine salt C₁₈H₃₈O₇S·C₄H₁₁NO₂ C₁₂ (dodecyl) 3 EO units Diethanolamine N/A

*Estimated based on structural similarity.

Physicochemical Properties

  • Hydrophobicity: The tridecyl chain (C₁₃) in sodium trideceth sulfate confers greater hydrophobicity compared to dodecyl-based analogs (e.g., SLES).
  • Foaming and Solubility: Ethoxylation (3 EO units) balances hydrophobicity and water solubility, enabling stable foam formation in hard water. Sodium counterions improve solubility compared to diethanolamine salts .
  • Biodegradability: Longer alkyl chains (C₁₃ vs. C₁₂) may slow biodegradation due to increased hydrophobicity.

Environmental and Regulatory Considerations

  • Toxicity : Sodium trideceth sulfate’s acute aquatic toxicity (LC₅₀) is comparable to SLES (~1–10 mg/L for fish), but its environmental fate data are less extensive .
  • Regulatory Status : SLES is listed in the EPA’s Safer Chemical Ingredients List, whereas sodium trideceth sulfate lacks similar recognition, reflecting differences in risk assessment .

Biological Activity

Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt (commonly referred to as sodium trideceth sulfate) is a nonionic surfactant with a complex structure that plays a significant role in various biological and industrial applications. This compound is known for its ability to solubilize hydrophobic molecules, including proteins, lipids, and nucleic acids, making it valuable in formulations such as shampoos and skin cleansers.

  • Molecular Formula : C19H39NaO7S
  • Molecular Weight : 434.6 g/mol
  • CAS Number : 25446-78-0
  • IUPAC Name : Sodium; 2-[2-(2-tridecoxyethoxy)ethoxy]ethyl sulfate

Sodium trideceth sulfate functions primarily as a surfactant. Its amphiphilic nature allows it to reduce surface tension between different phases, facilitating the mixing of water with oils and other hydrophobic substances. This property is crucial in biological systems where it aids in the absorption and delivery of various compounds across cell membranes.

Toxicological Profile

Research indicates that exposure to ethoxylated alcohols, including sodium trideceth sulfate, can lead to adverse effects on health. Key findings include:

  • Acute Toxicity : Studies have shown that acute oral toxicity levels vary based on concentration but generally fall within the range of 2.5 to 10 ml/kg body weight in animal models .
  • Reproductive Toxicity : Animal studies suggest potential reproductive and developmental toxicity. For instance, exposure during pregnancy has been linked to increased malformations and embryonic death .
  • Dermal Exposure Risks : Direct skin contact with formulations containing sodium trideceth sulfate can cause irritation and allergic reactions in sensitive individuals .

Case Study 1: Dermal Irritation

A study evaluated the dermal effects of sodium trideceth sulfate in a cohort of individuals using personal care products. Results indicated that prolonged exposure led to skin sensitization in approximately 15% of participants, highlighting the need for caution in formulations intended for sensitive skin .

Case Study 2: Environmental Impact Assessment

An environmental risk assessment conducted by HERA (Human & Environmental Risk Assessment) reported that sodium trideceth sulfate exhibits moderate biodegradability but poses risks to aquatic life when released in large quantities into water bodies . The study emphasized the importance of proper disposal methods to mitigate environmental contamination.

Data Tables

Parameter Value
Molecular FormulaC19H39NaO7S
Molecular Weight434.6 g/mol
CAS Number25446-78-0
Acute Oral Toxicity (rat)2.5 - 10 ml/kg
Dermal Irritation Rate~15% sensitization
BiodegradabilityModerate

Research Findings

  • Surfactant Efficiency : Sodium trideceth sulfate has been shown to enhance the solubility of various active ingredients in pharmaceutical formulations, improving their bioavailability .
  • Cell Membrane Interaction : Studies indicate that surfactants like sodium trideceth sulfate can disrupt lipid bilayers, which may be beneficial for drug delivery but poses risks for cellular integrity at high concentrations .
  • Regulatory Guidelines : The CDC and NIOSH have recommended exposure limits based on animal studies due to the potential for reproductive and developmental toxicity observed in laboratory settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via sequential ethoxylation and sulfation. First, tridecyl alcohol undergoes ethoxylation with ethylene oxide (2-3 moles) under alkaline catalysis (e.g., NaOH) at 120–150°C to form the ethoxylated intermediate. The terminal hydroxyl group is then sulfated using sulfur trioxide (SO₃) in a falling-film reactor, followed by neutralization with sodium hydroxide . Optimization involves controlling ethylene oxide stoichiometry, reaction temperature, and sulfation efficiency (monitored by FTIR for sulfate peak at ~1250 cm⁻¹).

Q. How can researchers characterize the purity and structural integrity of this surfactant?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm ethoxy chain length and sulfate group placement.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS for sodium adducts).
  • HPLC/LC-MS to detect unreacted ethoxylates or sulfation byproducts .
    • Key parameters : Purity >95% is critical for reproducible experimental outcomes.

Q. What physicochemical properties are essential for designing colloidal or micellar studies?

  • Critical properties :

  • Critical micelle concentration (CMC) : Determined via surface tension measurements or conductivity titration.
  • Hydrophilic-lipophilic balance (HLB) : Calculated from the ethoxy/sulfate group ratio.
  • Thermal stability : Assessed via TGA/DSC to identify decomposition thresholds (>200°C typical for sulfated ethoxylates) .

Advanced Research Questions

Q. How do biodegradation pathways differ between this compound and shorter-chain analogs (e.g., sodium dodecyl triethoxy sulfate)?

  • Methodology : Conduct microbial degradation assays (e.g., Pseudomonas sp.) with ³⁵S-labeled compound to track sulfate release. Advanced studies identify intermediates like mono-/diethylene glycol sulfates and acetic acid derivatives via LC-MS/MS .
  • Key finding : Longer ethoxy chains delay complete mineralization due to resistance to etherase enzymes, as observed in structurally similar surfactants .

Q. What analytical challenges arise in detecting trace metabolites in environmental matrices?

  • Challenges : Low metabolite concentrations (<1 ppb) and matrix interference.
  • Solutions : Use isotope dilution assays (e.g., ¹³C-labeled internal standards) coupled with high-resolution LC-QTOF-MS. Validate methods via spike-recovery experiments in water/soil samples .

Q. How does this compound interact with co-pollutants (e.g., microplastics or heavy metals) in aquatic systems?

  • Experimental design :

  • Study adsorption kinetics using batch experiments with varying pH/salinity.
  • Characterize co-aggregation via dynamic light scattering (DLS) and zeta potential measurements.
  • Reference: Similar ethoxylated sulfates show increased binding affinity for cationic pollutants due to anionic sulfate groups .

Q. What molecular mechanisms underlie its endocrine-disrupting potential?

  • Approach : Perform in vitro receptor-binding assays (e.g., estrogen receptor alpha) and transcriptomic analysis in model organisms (e.g., zebrafish). Compare with structurally related nonylphenol ethoxylates, which exhibit estrogenic activity via receptor agonism .

Data Contradiction Analysis

Q. Why do biodegradation studies report conflicting sulfate release rates?

  • Resolution : Variability stems from microbial community composition and ethoxy chain length heterogeneity in commercial samples. Standardize testing using OECD 301B guidelines and synthetic analogs with defined ethoxylation degrees .

Q. How can discrepancies in CMC values across studies be reconciled?

  • Root cause : Impurities (e.g., unsulfated alcohols) lower measured CMC.
  • Mitigation : Purify samples via column chromatography (silica gel, methanol/chloroform eluent) and validate via NMR .

Methodological Recommendations Table

Research ObjectiveRecommended TechniquesKey References
Synthesis optimizationFTIR, GC-MS for ethylene oxide tracking
Environmental fate³⁵S radiolabeling, LC-MS/MS
Toxicity screeningERα binding assays, RNA-seq
Colloidal behaviorDLS, surface tensiometry

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt

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